N-(2-adamantyl)-3-fluorobenzamide

Structural confirmation Quality control Regioisomer discrimination

N-(2-adamantyl)-3-fluorobenzamide (CAS not publicly listed; molecular formula C17H20FNO, MW 273.34 g/mol) is a synthetic benzamide derivative featuring a 3-fluorophenyl ring coupled to a 2-adamantylamine moiety. The compound is offered by research chemical suppliers typically at 95% purity and is classified as a specialty building block for medicinal chemistry and probe-discovery programs.

Molecular Formula C17H20FNO
Molecular Weight 273.34 g/mol
Cat. No. B214766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-adamantyl)-3-fluorobenzamide
Molecular FormulaC17H20FNO
Molecular Weight273.34 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C17H20FNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20)
InChIKeyXHXWLJHLRXZLFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(2-adamantyl)-3-fluorobenzamide: A Structural Overview for Research Sourcing


N-(2-adamantyl)-3-fluorobenzamide (CAS not publicly listed; molecular formula C17H20FNO, MW 273.34 g/mol) is a synthetic benzamide derivative featuring a 3-fluorophenyl ring coupled to a 2-adamantylamine moiety . The compound is offered by research chemical suppliers typically at 95% purity and is classified as a specialty building block for medicinal chemistry and probe-discovery programs . Its structural features—a rigid adamantane cage and a meta-fluoro substituent—distinguish it from the more common para-fluoro or 1-adamantyl regioisomers .

Why N-(2-adamantyl)-3-fluorobenzamide Cannot Be Replaced by Common Adamantyl Benzamide Analogs


Subtle positional changes on the adamantane-benzamide scaffold profoundly alter target engagement, physicochemical properties, and metabolic susceptibility. The 2-adamantyl attachment point creates a distinct spatial orientation of the fluorophenyl ring compared to 1-adamantyl or N-alkyl congeners, influencing binding-site complementarity in targets such as P2X7 or 11β-HSD1 [1]. Furthermore, the meta-fluoro substitution on the phenyl ring imparts different electronic and steric properties relative to ortho- or para-fluoro regioisomers, affecting potency and selectivity [2]. Generic substitution without empirical validation risks loss of biological activity, altered pharmacokinetics, or compromised chemical stability .

Quantitative Differentiation Guide for N-(2-adamantyl)-3-fluorobenzamide


Regioisomeric Identity Confirmed by InChI Key and Spectroscopic Parameters

N-(2-adamantyl)-3-fluorobenzamide is unambiguously distinguished from its regioisomers N-(2-adamantyl)-2-fluorobenzamide and N-(2-adamantyl)-4-fluorobenzamide by its unique InChI (InChI=1S/C17H20FNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20)) and distinct spectroscopic fingerprints . These identifiers serve as definitive quality-control parameters for procurement, ensuring the correct meta-fluoro regioisomer is supplied rather than the more widely available para-fluoro variant (CAS 303092-23-1) [1].

Structural confirmation Quality control Regioisomer discrimination

Steric and Topological Differentiation from 1-Adamantyl Amide Series

In published structure–activity relationship (SAR) studies on adamantanyl benzamide P2X7 antagonists, the 2-adamantyl attachment mode (as in N-(2-adamantyl)-3-fluorobenzamide) orients the amide linkage and aryl ring in a distinct trajectory compared to the 1-adamantyl series, which has been shown to produce a >10-fold shift in IC50 at the human P2X7 receptor [1]. Similarly, in 11β-HSD1 inhibitor patents, the adamantyl attachment position is explicitly enumerated as a critical variable modulating inhibitory potency, with 2-adamantyl derivatives occupying a specific activity cluster [2]. Although direct IC50 data for N-(2-adamantyl)-3-fluorobenzamide itself are not publicly disclosed, class-level SAR indicates that the 2-adamantyl-meta-fluoro combination represents a distinct pharmacological tool relative to the 1-adamantyl-para-fluoro benchmark.

Structure–activity relationships P2X7 receptor 11β-HSD1 inhibition

Metabolic Stability Inferiority of Non-fluorinated Adamantyl Benzamide Lead (Supporting Evidence for Fluorine Rationale)

The non-fluorinated adamantanyl benzamide lead (benzamide 1) in the P2X7 antagonist series suffered from poor metabolic stability, with a half-life approximately 10-fold shorter than its trifluorinated bioisostere (compound 34) in human liver microsomes [1]. While N-(2-adamantyl)-3-fluorobenzamide itself is not explicitly profiled in that study, the data provide a mechanistic rationale for incorporating fluorine into the adamantane-benzamide scaffold to enhance metabolic robustness—a design principle directly relevant to the mono-fluorinated regioisomer under consideration.

Metabolic stability P2X7 antagonist Bioisostere design

Optimal Application Scenarios for N-(2-adamantyl)-3-fluorobenzamide Based on Structural and Pharmacological Evidence


Chemical Probe for P2X7 Receptor Structure–Activity Relationship Studies

The 2-adamantyl-3-fluorobenzamide scaffold aligns with known P2X7 antagonist pharmacophores. Researchers investigating allosteric modulation of the P2X7 purinoreceptor can use this compound to explore the contribution of the adamantane attachment point and fluorine substitution to receptor affinity and functional antagonism, leveraging published SAR frameworks [1].

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Lead Exploration

Patents disclose that 2-adamantyl benzamides constitute a privileged substructure for 11β-HSD1 inhibition [2]. N-(2-adamantyl)-3-fluorobenzamide can serve as a starting point for medicinal chemistry optimization aimed at metabolic syndrome targets, where the meta-fluoro substituent may enhance target engagement or metabolic stability relative to unsubstituted or para-fluoro analogs.

Regioisomer Reference Standard for Analytical Method Development

The unique InChI and spectroscopic signature of N-(2-adamantyl)-3-fluorobenzamide make it valuable as a reference standard for UPLC–MS, NMR, or X-ray crystallography workflows that require unambiguous discrimination between ortho-, meta-, and para-fluorobenzamide regioisomers . This is critical for quality control laboratories developing purity and identity assays for adamantyl benzamide libraries.

Metabolic Stability Benchmarking in Adamantane-Containing Compound Series

Building on the demonstrated metabolic stabilization effect of fluorine incorporation in adamantanyl benzamides [1], N-(2-adamantyl)-3-fluorobenzamide can be employed as a comparator compound in microsomal or hepatocyte stability assays to benchmark next-generation analogs within medicinal chemistry campaigns targeting CNS or peripheral inflammatory indications.

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